molecular formula C19H13ClFNO B2943846 (E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one CAS No. 1798966-65-0

(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one

Cat. No. B2943846
CAS RN: 1798966-65-0
M. Wt: 325.77
InChI Key: CBRYJXHKXURRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Properties

One study focused on the development of novel antibacterial agents derived from quinolone compounds. These compounds, including those structurally related to "(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one," have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of specific substituents for enhancing antibacterial activity, and structural analysis via X-ray crystallography provided insights into the compounds' interactions with bacterial targets (Kuramoto et al., 2003).

Anticancer Activities

Another significant area of application is in anticancer research. Quinolinyl acrylate derivatives, similar in structure to the compound , have been synthesized and evaluated against human prostate cancer cells both in vitro and in vivo. These studies have shown that such compounds can significantly reduce tumor growth and affect cancer cell viability, adhesion, migration, invasion, and neoangiogenesis. These effects underscore the potential therapeutic usefulness of quinolinyl derivatives in treating prostate cancer (Rodrigues et al., 2012).

Molecular Mechanisms and Drug Development

Research into the synthesis, characterization, and evaluation of novel quinoline derivatives has provided insights into their potential as anti-inflammatory and analgesic agents. These studies not only explore the therapeutic potentials of such compounds but also contribute to the understanding of their molecular mechanisms of action, which is crucial for drug development processes (Farag et al., 2012).

Fluorescence and Spectral Studies

Quinoline derivatives are also known for their efficient fluorescence properties, making them useful in biochemical and medical studies for investigating various biological systems. Research into the synthesis and transformations of quinoline derivatives has contributed to the development of new sensitive and selective compounds for these purposes (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO/c1-12-4-2-6-14-10-15(19(20)22-18(12)14)8-9-17(23)13-5-3-7-16(21)11-13/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRYJXHKXURRCK-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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